molecular formula C24H31IN2O3 B8608015 Piperidinium, 1-(2-hydroxy-3-((1,2,3,4-tetrahydro-2-oxo-5-quinolinyl)oxy)propyl)-1-methyl-4-phenyl-, iodide CAS No. 78484-03-4

Piperidinium, 1-(2-hydroxy-3-((1,2,3,4-tetrahydro-2-oxo-5-quinolinyl)oxy)propyl)-1-methyl-4-phenyl-, iodide

Cat. No.: B8608015
CAS No.: 78484-03-4
M. Wt: 522.4 g/mol
InChI Key: MZKLZEDHPGATAW-UHFFFAOYSA-N
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Description

Piperidinium, 1-(2-hydroxy-3-((1,2,3,4-tetrahydro-2-oxo-5-quinolinyl)oxy)propyl)-1-methyl-4-phenyl-, iodide is a useful research compound. Its molecular formula is C24H31IN2O3 and its molecular weight is 522.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

78484-03-4

Molecular Formula

C24H31IN2O3

Molecular Weight

522.4 g/mol

IUPAC Name

5-[2-hydroxy-3-(1-methyl-4-phenylpiperidin-1-ium-1-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one;iodide

InChI

InChI=1S/C24H30N2O3.HI/c1-26(14-12-19(13-15-26)18-6-3-2-4-7-18)16-20(27)17-29-23-9-5-8-22-21(23)10-11-24(28)25-22;/h2-9,19-20,27H,10-17H2,1H3;1H

InChI Key

MZKLZEDHPGATAW-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC(CC1)C2=CC=CC=C2)CC(COC3=CC=CC4=C3CCC(=O)N4)O.[I-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.0 Grams of 5-[2-hydroxy-3-(4-phenyl-1-piperidyl)propoxy]-3,4-dihydrocarbostyril and 3 g of methyl iodide were mixed with 30 ml of dimethylformamide and the mixture was stirred at 50°-60° C. for 5 hours. The reaction mixture was concentrated under a reduced pressure and to the residue thus obtained was added 50 ml of acetone and stirred. The precipitates thus formed were collected by filtration and washed with acetone, then recrystallized from methanol-ethanol to obtain 1.7 g of 4-phenyl-1-[2-hydroxy-3-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yloxy)propyl]-1-methylpiperidiniumiodide as in the form of colorless powdery substance. Melting point: 242°-243° C.
Name
5-[2-hydroxy-3-(4-phenyl-1-piperidyl)propoxy]-3,4-dihydrocarbostyril
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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